p-Isopropylphenetole
Overview
Description
p-Isopropylphenetole: is an organic compound with the molecular formula C11H16O 1-ethoxy-4-isopropylbenzene . This compound is characterized by the presence of an ethoxy group and an isopropyl group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Phenol: One common method for synthesizing p-Isopropylphenetole involves the alkylation of phenol with propylene.
Ethylation of p-Isopropylphenol: Another method involves the ethylation of p-Isopropylphenol using ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves the continuous flow process where phenol is reacted with propylene in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Isopropylphenetole can undergo oxidation reactions to form corresponding phenolic compounds.
Reduction: Reduction of this compound can lead to the formation of alkylated benzene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)
Major Products Formed:
Oxidation: Phenolic compounds
Reduction: Alkylated benzene derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Chemistry: p-Isopropylphenetole is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Industry: this compound is used in the fragrance industry as a component in the formulation of perfumes and other scented products. It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Isopropylphenetole involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The ethoxy and isopropyl groups on the benzene ring influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
p-Isopropylphenol: Similar structure but lacks the ethoxy group.
p-Ethylphenetole: Similar structure but has an ethyl group instead of an isopropyl group.
p-Methoxyphenetole: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness: p-Isopropylphenetole is unique due to the presence of both ethoxy and isopropyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds. This combination of functional groups makes it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
1-ethoxy-4-propan-2-ylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDWDNZOCKBXMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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